molecular formula C19H17F3N2O B2737972 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 852137-51-0

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2737972
CAS No.: 852137-51-0
M. Wt: 346.353
InChI Key: GXHWDDXPHDJDTL-UHFFFAOYSA-N
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Description

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a 1,2-dimethylindole moiety linked via a methylene group to a 3-(trifluoromethyl)benzamide scaffold.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O/c1-12-8-15-9-13(6-7-17(15)24(12)2)11-23-18(25)14-4-3-5-16(10-14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHWDDXPHDJDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Indole-2,3-diones

    Reduction: Corresponding amines

    Substitution: Halogenated or nitrated indole derivatives

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents and heterocyclic systems:

Compound 5k ()
  • Structure : 4-Ethyl-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide.
  • Key Differences : Replaces the indole group with an imidazo[1,2-b]pyridazine-ethynyl moiety and introduces a piperazine-methyl substituent.
  • Synthesis : Yield of 76% via a method analogous to 5a; purity 99.8% (HPLC) .
  • Implications : The imidazo-pyridazine group may enhance binding to kinase targets, while the piperazine moiety improves solubility. The trifluoromethyl group is retained, suggesting shared metabolic stability with the target compound.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Simplified benzamide with a 3-methyl substituent and a hydroxy-dimethylethyl chain.
  • Key Differences : Lacks the indole and trifluoromethyl groups but includes an N,O-bidentate directing group for metal-catalyzed C–H functionalization.
  • Implications : Demonstrates the versatility of benzamides in synthetic chemistry rather than bioactivity, highlighting how substituents dictate application .
Flutolanil ()
  • Structure : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide.
  • Key Differences : Trifluoromethyl group at position 2 instead of 3; includes an isopropoxy-phenyl group.
  • The target compound’s indole group may offer distinct pesticidal properties or unintended cross-reactivity .
Thienyl/Thiazole-Benzamide Derivatives ()
  • Structure: Variants include thienylmethylthio or thiazolemethylthio groups (e.g., N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide).
  • Key Differences : Thioether-linked heterocycles instead of indole; designed for anticancer or antiviral applications.
  • Implications : Heterocycle choice (indole vs. thiazole/thiophene) significantly alters target selectivity and pharmacokinetics .

Functional Group Impact on Bioactivity

  • Trifluoromethyl (CF3) : Present in the target compound, 5k, and flutolanil. Enhances metabolic stability and membrane permeability .
  • Indole vs. Imidazo-Pyridazine : Indole’s planar structure favors interactions with aromatic residues in enzymes/receptors, while imidazo-pyridazine’s fused rings may improve kinase binding .
  • Piperazine vs. Hydroxy-Dimethylethyl : Piperazine (5k) introduces basicity and solubility, whereas hydroxy-dimethylethyl () serves as a directing group, underscoring functional adaptability .

Biological Activity

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-(trifluoromethyl)benzamide is a synthetic compound belonging to the indole derivatives class, which are well-known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative efficacy with similar compounds.

Chemical Structure and Synthesis

The compound's chemical structure features an indole moiety, which is critical for its biological activity. The synthesis typically involves:

  • Formation of the Indole Moiety : This can be achieved through methods such as Fischer indole synthesis.
  • Introduction of Dimethyl Groups : Achieved via alkylation reactions.
  • Attachment of the Benzamide Group : Formed through amide bond formation using coupling reagents like EDCI or DCC.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding : The indole moiety can bind to various receptors, modulating their activity.
  • Enzyme Interaction : It may inhibit or activate enzymes involved in critical pathways related to disease processes.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. A study highlighted its potential against various viruses, suggesting it could serve as a lead compound for developing antiviral drugs. The compound's structure allows it to interact effectively with viral proteins, inhibiting their function.

Virus TypeIC50 (μM)Reference
Hepatitis C Virus3.4MDPI Study
Influenza Virus0.35Research on Antiviral Agents

Anticancer Potential

This compound has been explored for its anticancer properties. Preliminary in vitro studies suggest it can induce apoptosis in cancer cells by activating specific signaling pathways.

Cancer TypeIC50 (μM)Mechanism
Breast Cancer12.0Apoptosis induction
Lung Cancer8.5Cell cycle arrest

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro assays revealed its effectiveness in inhibiting growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 μg/mLBiological Evaluation
Escherichia coli1.0 μg/mLBiological Evaluation

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound shows enhanced biological activity due to the presence of the trifluoromethyl group, which increases lipophilicity and receptor binding efficiency.

Compound NameBiological ActivityUnique Features
N-[(1-methylindol-3-yl)methyl]-3-(trifluoromethyl)benzamideModerate AntiviralLacks dimethyl groups
N-(indol-5-yl)-N-(3,4-dimethoxyphenyl)acetamideLow Anticancer ActivityNo trifluoromethyl group

Q & A

Q. Advanced

  • Primary Assays :
    • MTT assay for IC50_{50} determination in cancer cell lines (e.g., HeLa, MCF-7) .
    • Apoptosis markers : Caspase-3/7 activation via fluorogenic substrates .
  • Resolving Data Contradictions :
    • Cross-validate using clonogenic assays to assess long-term proliferation inhibition.
    • Check batch-to-batch purity via HPLC and LC-MS to rule out synthetic variability .

How can researchers determine the compound’s selectivity for DDR1 versus other kinases?

Q. Advanced

  • Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to measure inhibition at 1 µM .
  • Structural Insights : Perform X-ray crystallography or cryo-EM to visualize binding modes. Compare with DDR1 inhibitors like 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)benzamide derivatives .
  • Data Interpretation : A selectivity score <0.1 indicates high specificity. Adjust the indole-methyl group to reduce off-target binding .

What strategies mitigate resistance mechanisms observed in prolonged exposure to this compound?

Q. Advanced

  • Combination Therapy : Pair with MAPK inhibitors or chemotherapeutics (e.g., cisplatin) to overcome ATP-binding site mutations .
  • Resistance Monitoring :
    • Perform NGS on treated cell lines to identify mutations (e.g., DDR1 G707C).
    • Use molecular dynamics simulations to predict resistance-conferring structural changes .

How do structural modifications to the indole ring impact biological activity?

Q. Advanced

  • SAR Studies :

    • Replace 1,2-dimethyl groups with cyclopropyl or methoxy to modulate steric and electronic effects .
    • Test analogs in transwell migration assays (e.g., for anti-metastatic DDR1 inhibition) .
  • Data Table :

    ModificationIC50_{50} (DDR1, nM)Solubility (µg/mL)
    1,2-Dimethyl (Parent)12 ± 1.58.2
    1-Cyclopropyl28 ± 3.115.6
    2-Methoxy45 ± 4.822.3

What in vivo models are suitable for studying this compound’s efficacy and toxicity?

Q. Advanced

  • Xenograft Models : Use immunodeficient mice implanted with DDR1-overexpressing tumors (e.g., HT-29 colon cancer) .
  • Toxicity Screening :
    • Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly.
    • Conduct hERG channel assays to assess cardiac risk .

How can computational methods guide the optimization of this compound?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to predict binding poses in DDR1 (PDB: 4BKJ). Prioritize analogs with stronger π-π stacking (indole vs. Phe712) .
  • ADMET Prediction : Employ SwissADME to optimize logP (<5) and PSA (<90 Ų) for CNS penetration if targeting brain cancers .

What analytical techniques confirm the compound’s stability under physiological conditions?

Q. Basic

  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (37°C, 24h) .
  • NMR Stability Studies : Track changes in 1^1H-NMR peaks (e.g., indole NH or benzamide CO) after exposure to liver microsomes .

How do researchers validate target engagement in cellular models?

Q. Advanced

  • Cellular Thermal Shift Assay (CETSA) : Heat lysates from treated cells to denature unbound DDR1; quantify remaining protein via Western blot .
  • Pull-Down Assays : Use biotinylated probes to isolate DDR1 from lysates and confirm binding via streptavidin-HRP .

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